molecular formula C10H15N5O9P2 B1199294 [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid

Cat. No.: B1199294
M. Wt: 411.2 g/mol
InChI Key: DAEAPNUQQAICNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid: is a complex organic compound that plays a significant role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to participate in a variety of chemical reactions and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the oxolan ring and the phosphono hydrogen phosphate group. Common reagents used in these reactions include phosphoric acid, hydroxylamine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and improve the yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid is used as a precursor in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, this compound is used in research on nucleic acid structure and function. It serves as a model compound for studying the interactions between nucleotides and proteins, as well as the mechanisms of DNA and RNA synthesis.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in antiviral and anticancer therapies, as well as its potential use in gene therapy.

Industry

In industry, this compound is used in the production of pharmaceuticals and biotechnology products. It is also used in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid involves its interaction with various molecular targets and pathways. It can bind to enzymes and proteins involved in nucleic acid metabolism, thereby influencing the synthesis and repair of DNA and RNA. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize nucleic acid structures and facilitate enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleotides and nucleotide analogs, such as adenosine triphosphate (ATP), guanosine triphosphate (GTP), and cytidine triphosphate (CTP). These compounds share structural similarities with [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid and participate in similar biochemical processes.

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions with enzymes and proteins. This uniqueness makes it a valuable tool in scientific research and a potential candidate for therapeutic applications.

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O9P2/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEAPNUQQAICNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O9P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863025
Record name 9-{2-Deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.